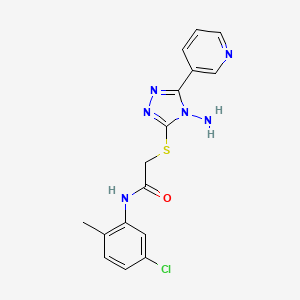

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6OS/c1-10-4-5-12(17)7-13(10)20-14(24)9-25-16-22-21-15(23(16)18)11-3-2-6-19-8-11/h2-8H,9,18H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUGHTDBRKWRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

Thioether formation: The triazole intermediate can be reacted with a thiol compound to introduce the thioether linkage.

Acetamide formation: The final step involves the reaction of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promise against various bacterial and fungal strains. Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity due to their ability to inhibit enzyme functions critical for microbial survival.

Case Study:

A study demonstrated that derivatives of 1,2,4-triazoles exhibited potent antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of cell membrane integrity and interference with nucleic acid synthesis .

Anticancer Properties

The anticancer potential of triazole derivatives is another area of significant interest. Various studies have highlighted the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

In one experimental study, a series of triazole derivatives were synthesized and tested against multiple cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The results indicated that certain derivatives led to a decrease in cell viability and increased apoptotic markers, suggesting their potential as anticancer agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction mechanisms at the molecular level.

Findings:

Docking simulations revealed that the compound binds effectively to specific targets involved in cancer progression and microbial resistance, indicating its potential as a lead compound for further drug development .

Synthesis and Characterization

The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide involves multiple steps that include the reaction of pyridine derivatives with thio compounds. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

- Starting Materials: Pyridine derivatives and thioacetamide.

- Reaction Conditions: Typically performed under reflux conditions in a suitable solvent.

- Characterization Techniques: Proton NMR and Mass Spectrometry for structural confirmation .

Potential Applications in Drug Development

Due to its diverse biological activities, there is potential for this compound to be developed into therapeutic agents targeting infections or cancers. The ongoing research into its pharmacokinetics and toxicity profiles will be critical for its advancement into clinical trials.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring could play a crucial role in binding to the active site of enzymes, while the pyridine ring might enhance the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Amino vs. Alkyl Substituents

- Target Compound: The 4-amino group on the triazole ring distinguishes it from analogues like VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide), which has an ethyl group at position 3.

- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) replaces the amino group with ethyl and butyl chains, increasing hydrophobicity and antagonizing Orco receptors in insects .

Pyridinyl Positional Isomerism

- The pyridin-3-yl group in the target compound contrasts with OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-isopropylphenyl)acetamide), which has a pyridin-4-yl substituent. Positional isomerism affects π-π stacking and receptor binding; 3-pyridinyl groups may favor interactions with cation-π motifs in ion channels .

Variations in Acetamide-Linked Aromatic Groups

Chloro and Methyl Substitution Patterns

- The 5-chloro-2-methylphenyl group in the target compound differs from VUAA1 ’s 4-ethylphenyl and OLC15 ’s 4-butylphenyl. Chlorine’s electron-withdrawing effect and methyl’s steric hindrance may enhance metabolic stability compared to alkylated analogues .

- N-(4-chloro-2-methylphenyl) Derivatives: describes 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide, which shares the chloro-methylphenyl group but has an allyl substituent on the triazole. Allyl groups increase reactivity but reduce thermal stability (melting point: 90°C vs. >160°C for amino-substituted triazoles) .

Functional Group Modifications

Orco Receptor Modulation

- VUAA1 and OLC15 are benchmark agonists and antagonists of insect Orco receptors. The target compound’s amino group may confer partial agonism or allosteric modulation, though empirical data are lacking .

- The target compound’s chloro-methylphenyl group may improve blood-brain barrier penetration compared to AM31’s polar nitro group .

Physicochemical Properties

- Melting Points: Amino-substituted triazoles (e.g., ’s compound 6a: 182–184°C) exhibit higher melting points than alkylated analogues (e.g., VUAA1’s liquid formulation), indicating stronger intermolecular forces .

- Solubility: The amino group in the target compound may enhance aqueous solubility compared to allyl- or ethyl-substituted derivatives, which require organic solvents like DMF for recrystallization .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Table 2. Physicochemical Properties

Biological Activity

The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

Molecular Weight: 320.82 g/mol

CAS Number: Not specified in the sources.

Synthesis

The synthesis of triazole derivatives typically involves multi-step reactions that incorporate various functional groups. The specific synthetic pathway for this compound has not been extensively documented in the available literature but generally includes the formation of the triazole ring followed by thioether formation and acetamide substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. Research indicates that these compounds may exert their effects through multiple mechanisms, such as inducing apoptosis and inhibiting cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| HCT116 (Colon Cancer) | 6.2 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 20.0 | Inhibition of angiogenesis |

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The compound has been evaluated against several bacterial strains and has demonstrated notable activity, particularly against resistant strains of Mycobacterium tuberculosis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 5 µg/mL |

The biological activity of triazole derivatives often involves interference with nucleic acid synthesis or disruption of cellular processes. For instance:

- Inhibition of Enzymatic Activity: Some triazoles inhibit enzymes critical for DNA replication.

- Cell Membrane Disruption: They can also alter membrane permeability, leading to cell lysis.

Case Studies

- Study on Anticancer Activity: A recent study investigated a series of triazole derivatives, including those similar to our compound, showing that modifications in the pyridine moiety significantly enhanced anticancer activity against HCT116 cells .

- Antimicrobial Efficacy Against Tuberculosis: Another study focused on the evaluation of triazole derivatives against drug-resistant strains of M. tuberculosis, revealing that specific substitutions could improve efficacy and reduce cytotoxicity towards mammalian cells .

Q & A

Basic: What are the standard synthetic routes for preparing 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide?

Methodological Answer:

The synthesis typically involves sequential heterocycle formation and functionalization. Key steps include:

- Thiol intermediate preparation: Reacting hydrazides (e.g., pyridine-3-carbohydrazide) with isothiocyanates under reflux in ethanol, followed by alkaline cyclization to form the 1,2,4-triazole-3-thiol core .

- Acetamide coupling: Reacting the thiol intermediate with 2-chloroacetonitrile or chloroacetamide derivatives in the presence of NaOH and DMF, followed by purification via recrystallization (ethanol/water) .

- Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and confirming intermediate structures .

Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Design of Experiments (DOE): Use factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. ethanol), and base concentration (NaOH/KOH) .

- Kinetic studies: Monitor reaction rates via HPLC to identify rate-limiting steps (e.g., cyclization vs. alkylation) .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates with low crystallinity .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for pyridinyl protons (δ 8.5–9.0 ppm), triazole NH2 (δ 5.5–6.0 ppm), and acetamide carbonyl (δ 170–175 ppm) .

- IR spectroscopy: Identify thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups .

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ = calculated for C19H18ClN6OS) .

Advanced: How can researchers resolve ambiguities in NMR spectra caused by tautomerism in the triazole ring?

Methodological Answer:

- Variable-temperature NMR: Conduct experiments at 25–80°C to observe tautomeric equilibria (e.g., 1H vs. 2H tautomers) .

- Computational modeling: Use DFT calculations (Gaussian, B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton and carbon environments .

Basic: How is the biological activity of this compound assessed in preliminary studies?

Methodological Answer:

- In vitro assays: Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or anticancer activity via MTT assays (IC50 in HeLa cells) .

- Dose-response curves: Use 4-parameter logistic models to calculate EC50 values .

- Controls: Include reference drugs (e.g., ciprofloxacin for antimicrobials, cisplatin for cytotoxicity) .

Advanced: What strategies are used to investigate the mechanism of action against specific biological targets?

Methodological Answer:

- Enzyme inhibition assays: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Molecular docking: Perform in silico studies (AutoDock Vina) with X-ray structures of target proteins (e.g., PDB: 1M17) to predict binding modes .

- Gene expression profiling: Use RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage conditions: Store at –20°C in amber vials to prevent photodegradation; avoid aqueous solutions (hydrolysis risk) .

- Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can derivatization improve the compound’s stability or bioavailability?

Methodological Answer:

- Prodrug design: Synthesize ester or phosphate derivatives to enhance solubility .

- PEGylation: Attach polyethylene glycol chains to reduce metabolic clearance .

- Crystallography: Use X-ray diffraction to identify stable polymorphs .

Basic: How is purity assessed during synthesis?

Methodological Answer:

- HPLC: Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm); aim for ≥95% purity .

- Elemental analysis: Compare experimental C/H/N percentages with theoretical values .

Advanced: How can researchers address contradictory bioactivity data between similar triazole derivatives?

Methodological Answer:

- SAR analysis: Compare substituent effects (e.g., pyridinyl vs. phenyl groups) on activity using ANOVA .

- Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., chlorine substitution correlates with cytotoxicity) .

- Orthogonal assays: Validate results using alternative methods (e.g., flow cytometry vs. MTT for cell viability) .

Basic: What structural features contribute to this compound’s potential as a drug candidate?

Methodological Answer:

- Triazole core: Enhances hydrogen bonding with biological targets .

- Chlorophenyl group: Increases lipophilicity and membrane permeability .

- Pyridinyl moiety: Facilitates π-π interactions with enzyme active sites .

Advanced: How can computational chemistry aid in predicting toxicity?

Methodological Answer:

- ADMET prediction: Use tools like SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and LD50 .

- Metabolite identification: Simulate Phase I/II metabolism (CYP450 isoforms) with Schrödinger’s BioLuminate .

Basic: What solvents are suitable for recrystallizing this compound?

Methodological Answer:

- Ethanol/water mixtures: Ideal for polar intermediates .

- Dichloromethane/hexane: For non-polar derivatives .

- DMF (trace removal): Use activated charcoal during recrystallization .

Advanced: How can researchers characterize degradation products under stress conditions?

Methodological Answer:

- Forced degradation: Expose to acid (0.1 M HCl), base (0.1 M NaOH), or UV light .

- LC-MS/MS: Identify degradation products via high-resolution mass fragmentation patterns .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles .

- Ventilation: Work in a fume hood to avoid inhalation of fine powders .

Advanced: What challenges arise when scaling up synthesis from milligrams to grams?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.